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Introduction
Instillagel® is a sterile, water-soluble gel containing the active pharmaceutical ingredients

(APIs) lidocaine hydrochloride, a local anesthetic, and chlorhexidine gluconate, an antiseptic.

This combination product is widely used for topical anesthesia and lubrication in urology and

other medical procedures. Ensuring the stability and defining the shelf life of such a formulation

is critical to its safety and efficacy. This technical guide provides an in-depth overview of the

stability considerations for Instillagel® under various storage conditions, outlines typical

experimental protocols for stability studies, and discusses the potential degradation pathways

of its active ingredients. While comprehensive, proprietary stability data for the commercial

Instillagel® product is not publicly available, this guide synthesizes published data and

established scientific principles to provide a robust framework for understanding its stability

profile.
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Official product literature for Instillagel® consistently recommends storage at temperatures

below 25°C, with warnings against refrigeration or freezing. The stated shelf life for the

unopened product is generally between three to five years, depending on the regulatory region.

While a dedicated, publicly available stability study on Instillagel® is scarce, a study

investigating the stability of a mixture of morphine sulphate with Instillagel® provides valuable

insight into the stability of lidocaine hydrochloride and chlorhexidine gluconate within the gel

matrix. The findings from this study are summarized in the table below.

Table 1: Stability of Lidocaine Hydrochloride and
Chlorhexidine Gluconate in an Instillagel®-Based
Admixture

Storage Condition Time

Lidocaine
Hydrochloride (%
of Initial
Concentration)

Chlorhexidine
Gluconate (% of
Initial
Concentration)

4°C (Protected from

light)
> 22 days 96.07 - 104.9 97.3 - 105.5

25°C (Exposed to

light)
> 22 days 96.07 - 104.9 97.3 - 105.5

37°C (Protected from

light)
7 months - ~92

Data extrapolated from a study on a morphine sulphate and Instillagel® admixture.

This data suggests that both lidocaine hydrochloride and chlorhexidine gluconate are relatively

stable in the Instillagel® formulation under standard and refrigerated conditions for at least

three weeks. The slight decline in chlorhexidine concentration over a prolonged period at an

elevated temperature indicates its potential for degradation over the product's shelf life.

Experimental Protocols for Stability Studies
A comprehensive stability study for a sterile gel like Instillagel® would be conducted in

accordance with the International Council for Harmonisation of Technical Requirements for
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Pharmaceuticals for Human Use (ICH) guideline Q1A(R2). The following outlines a typical

experimental protocol.

Study Design
A full stability study would involve long-term, intermediate, and accelerated testing conditions.

Long-Term Stability Testing: 25°C ± 2°C / 60% RH ± 5% RH for the duration of the proposed

shelf life (e.g., 36 or 60 months).

Intermediate Stability Testing: 30°C ± 2°C / 65% RH ± 5% RH for 12 months. This is

performed if a significant change occurs during accelerated testing.

Accelerated Stability Testing: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

Samples would be stored in their final packaging (sterile, pre-filled polypropylene syringes) and

pulled for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60

months for long-term testing).

Analytical Methodology: Stability-Indicating HPLC
Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for

separating and quantifying the active ingredients from their potential degradation products.

Instrumentation: A standard HPLC system with a UV detector.

Column: A C18 reversed-phase column is typically suitable.

Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g.,

phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the

buffer is a critical parameter for achieving optimal separation.

Detection: UV detection at a wavelength where both lidocaine and chlorhexidine show

adequate absorbance (e.g., around 230-260 nm).

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity,

linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit,
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quantitation limit, and robustness. Specificity is confirmed through forced degradation

studies.

Forced Degradation Studies
To establish the stability-indicating nature of the analytical method and to identify potential

degradation products, forced degradation studies are performed on the drug product. This

involves subjecting the gel to the following stress conditions:

Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at an elevated temperature.

Base Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at an elevated

temperature.

Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly

elevated temperature.

Thermal Degradation: Exposure to dry heat at a high temperature (e.g., 60-80°C).

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million

lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square

meter, as per ICH Q1B guidelines.

The stressed samples are then analyzed by the HPLC method to ensure that any degradation

products are well-resolved from the parent peaks of lidocaine and chlorhexidine.

Other Stability Parameters
In addition to the assay of active ingredients and the profile of degradation products, the

following parameters would be monitored over the stability study:

Appearance: Color, clarity, and consistency of the gel.

pH: The pH of the gel should remain within the specified range.

Viscosity: To ensure the rheological properties are maintained.

Sterility: Sterility testing is performed at the beginning and end of the shelf life.
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Package Integrity: Evaluation of the syringe and its closure system.

Visualizations
Experimental Workflow for Instillagel® Stability Study

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1245426?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation & Storage

Time-Point Analysis

Data Evaluation & Shelf-Life Determination

Instillagel® Production Batches (n≥3)

Store samples in primary packaging at ICH conditions:
- Long-term (25°C/60%RH)

- Intermediate (30°C/65%RH)
- Accelerated (40°C/75%RH)

Sample Pull at Predetermined Time Points

Physical & Chemical Testing:
- Appearance

- pH
- Viscosity

Stability-Indicating HPLC Analysis:
- Assay of Lidocaine HCl

- Assay of Chlorhexidine Gluconate
- Degradation Products Profile

Sterility Testing
(Initial & Final Time Points)

Data Analysis & Trend Evaluation

Shelf-Life Determination & Storage Condition Confirmation
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Caption: Workflow of a typical stability study for Instillagel® according to ICH guidelines.
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Simplified Potential Degradation Pathways
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Caption: Simplified potential degradation pathways for the active ingredients of Instillagel®.

Conclusion
The stability of Instillagel® is crucial for its clinical performance, ensuring both its anesthetic

efficacy and antiseptic properties are maintained throughout its shelf life. Based on available

data and established scientific principles, Instillagel® is a stable formulation when stored

under its recommended conditions. A comprehensive stability testing program, following ICH

guidelines and utilizing a validated stability-indicating analytical method, is fundamental to

defining and confirming the product's shelf life. Further research into the specific degradation

kinetics within the complete Instillagel® formulation would provide a more detailed

understanding of its long-term stability profile.

To cite this document: BenchChem. [Shelf life and stability studies of Instillagel under
different storage conditions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1245426#shelf-life-and-stability-studies-of-instillagel-
under-different-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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